An In-depth Technical Guide to the Molecular Structure and Properties of 3-(3-Methylpyridin-2-yl)benzaldehyde
An In-depth Technical Guide to the Molecular Structure and Properties of 3-(3-Methylpyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of the heterocyclic compound 3-(3-Methylpyridin-2-yl)benzaldehyde. This biaryl aldehyde holds significant potential as a versatile building block in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by its substituted pyridinyl and benzaldehyde moieties. This document details its structural features, predicted spectroscopic data, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and discusses its potential applications in drug discovery and development.
Introduction
The synthesis and exploration of novel heterocyclic compounds are cornerstones of modern drug discovery. Among these, molecules incorporating the pyridine scaffold are of particular interest due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals. The pyridine ring's capacity for hydrogen bonding and its ability to modulate the physicochemical properties of a molecule make it a privileged structure in medicinal chemistry. The conjunction of a pyridine ring with a reactive benzaldehyde functionality, as seen in 3-(3-Methylpyridin-2-yl)benzaldehyde, presents a molecule ripe for synthetic elaboration and biological evaluation. This guide serves as a foundational resource for researchers interested in the chemistry and potential utility of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(3-Methylpyridin-2-yl)benzaldehyde is characterized by a 3-methylpyridine ring linked at the 2-position to the 3-position of a benzaldehyde ring. This arrangement results in a non-planar structure with a degree of rotational freedom around the C-C bond connecting the two aromatic rings.
Molecular Formula and Weight
The chemical structure of 3-(3-Methylpyridin-2-yl)benzaldehyde leads to the following molecular formula and weight:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
Structural Diagram
The 2D and 3D representations of the molecule are crucial for understanding its steric and electronic properties.
Figure 1: Chemical structure of 3-(3-Methylpyridin-2-yl)benzaldehyde.
Synthesis and Characterization
The most plausible and widely applicable method for the synthesis of 3-(3-Methylpyridin-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for the formation of C-C bonds between aryl halides and arylboronic acids with high efficiency and functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis involves the coupling of a suitable halogenated 3-methylpyridine derivative with 3-formylphenylboronic acid.
Figure 2: Workflow for the synthesis of 3-(3-Methylpyridin-2-yl)benzaldehyde via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-methylpyridine
-
3-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-chloro-3-methylpyridine (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3-Methylpyridin-2-yl)benzaldehyde.
Spectroscopic Characterization (Predicted)
While experimental data for 3-(3-Methylpyridin-2-yl)benzaldehyde is not widely available, the following spectroscopic characteristics can be predicted based on the analysis of its structural motifs and data from closely related analogs.
3.3.1. ¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aldehyde-H | 9.9 - 10.1 | s | Singlet, downfield due to the electron-withdrawing nature of the carbonyl group. |
| Pyridine-H6 | 8.5 - 8.7 | d | Doublet, deshielded by the adjacent nitrogen atom. |
| Benzaldehyde-H2 | 8.0 - 8.2 | s or d | May appear as a singlet or a narrow doublet. |
| Aromatic-H | 7.4 - 7.9 | m | Complex multiplet for the remaining protons on both aromatic rings. |
| Methyl-H | 2.3 - 2.6 | s | Singlet for the three methyl protons. |
3.3.2. ¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde C=O | 190 - 193 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Pyridine C2 | 155 - 158 | Carbon attached to the benzaldehyde ring. |
| Pyridine C6 | 148 - 151 | Carbon adjacent to the nitrogen. |
| Aromatic C | 120 - 140 | Multiple signals corresponding to the aromatic carbons. |
| Methyl C | 18 - 22 | Aliphatic carbon of the methyl group. |
3.3.3. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Aldehyde) | 1690 - 1710 | Stretching |
| C-H (Aldehyde) | 2720 - 2820 | Stretching (typically two weak bands) |
| C=C and C=N (Aromatic) | 1500 - 1600 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | Stretching |
3.3.4. Mass Spectrometry
| Ion | Predicted m/z | Notes |
| [M]+• | ~197.08 | Molecular ion peak. |
| [M-H]+ | ~196.07 | Loss of a hydrogen radical. |
| [M-CHO]+ | ~168.08 | Loss of the formyl group. |
Potential Applications in Drug Development
The structural features of 3-(3-Methylpyridin-2-yl)benzaldehyde make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
-
Scaffold for Kinase Inhibitors: The biaryl structure is a common motif in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites.
-
Precursor for Bioactive Heterocycles: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, allowing for the construction of more complex heterocyclic systems.
-
Modulation of Physicochemical Properties: The methyl group and the relative orientation of the two rings can be systematically modified to fine-tune the solubility, lipophilicity, and metabolic stability of derivative compounds.
Conclusion
3-(3-Methylpyridin-2-yl)benzaldehyde is a heterocyclic compound with significant synthetic potential. Its molecular structure, combining a substituted pyridine ring with a reactive benzaldehyde moiety, offers a versatile platform for the development of novel molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an outlook on its potential utility, serving as a valuable resource for researchers in the field.
References
I was unable to find specific scientific literature or a confirmed CAS number for 3-(3-Methylpyridin-2-yl)benzaldehyde in the provided search results. The synthesis and spectroscopic data are therefore based on established chemical principles and data from closely related analogues. For definitive characterization, experimental synthesis and analysis are required.
